7-Chloro-5-(trifluoromethyl)-1H-indaZole
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Overview
Description
7-Chloro-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound featuring a chloro and trifluoromethyl group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-nitrobenzotrifluoride with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while oxidation might produce a nitro-indazole compound.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-5-(trifluoromethyl)-1H-indazole is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents. The trifluoromethyl group enhances the metabolic stability and bioavailability of these compounds, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of agrochemicals, dyes, and polymers, where their unique properties contribute to the performance and durability of the final products.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(trifluoromethyl)-1H-indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, these compounds may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, improving the efficacy of the compounds.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
7-Chloro-1H-indazole: Similar structure but without the trifluoromethyl group, affecting its reactivity and applications.
5-(Trifluoromethyl)-1H-indazole:
Uniqueness
7-Chloro-5-(trifluoromethyl)-1H-indazole is unique due to the presence of both chloro and trifluoromethyl groups on the indazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and material science applications.
Properties
Molecular Formula |
C8H4ClF3N2 |
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Molecular Weight |
220.58 g/mol |
IUPAC Name |
7-chloro-5-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-2-5(8(10,11)12)1-4-3-13-14-7(4)6/h1-3H,(H,13,14) |
InChI Key |
MTOXGBMVNCUOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Cl)C(F)(F)F |
Origin of Product |
United States |
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